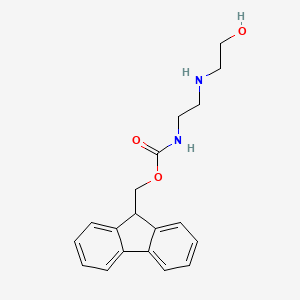![molecular formula C20H18ClN3O5S2 B2461172 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 872196-94-6](/img/no-structure.png)
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the potential of derivatives of this compound for antimicrobial applications. A study by Mallikarjunaswamy et al. focused on synthesizing a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives. These compounds were evaluated for their in vitro antimicrobial activity, showcasing promising results against various microorganisms. The compounds were characterized using elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies, confirming their potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).
Cancer Treatment
The compound and its derivatives have also been explored for their anticancer properties. A study conducted by Ghorab et al. synthesized sulfonamide derivatives and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds showed significant potency, indicating the potential of these derivatives in cancer treatment. The study employed various nitrogen nucleophiles to synthesize these derivatives, highlighting a new avenue for the development of cancer therapeutics (Ghorab et al., 2015).
Enzyme Inhibition
Another dimension of research involves the inhibition of specific enzymes by these compounds. Siddiqui et al. synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This study provides insight into the molecular docking of these compounds, revealing their interaction with the enzyme's active sites and offering a foundation for further exploration in enzyme inhibition (Siddiqui et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-5-(4-ethoxyphenyl)pyrimidine to form the second intermediate, 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine", "N-(4-ethoxyphenyl)acetamide", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride", "4-chlorobenzenesulfonic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide to form 4-chlorobenzenesulfonyl chloride.", "Step 2: Synthesis of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide intermediate", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and methanol to form the intermediate.", "Step 3: Synthesis of final product", "The intermediate is reacted with N-(4-ethoxyphenyl)acetamide in the presence of chloroform and sodium hydroxide to form the final product.", "The product is then purified by recrystallization using a solvent such as methanol.", "The purity of the final product is confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.", "The product can be further characterized using techniques such as mass spectrometry and X-ray crystallography." ] } | |
Numéro CAS |
872196-94-6 |
Nom du produit |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Formule moléculaire |
C20H18ClN3O5S2 |
Poids moléculaire |
479.95 |
Nom IUPAC |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-5-14(6-8-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-9-3-13(21)4-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Clé InChI |
FTJBWOWFQYMYCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



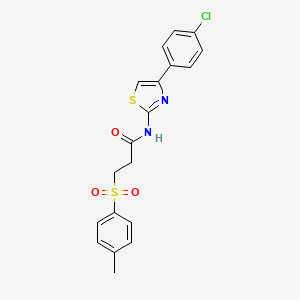
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
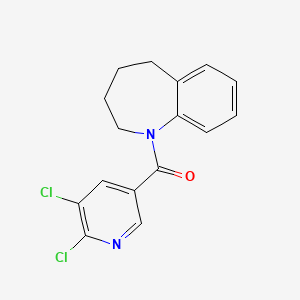

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

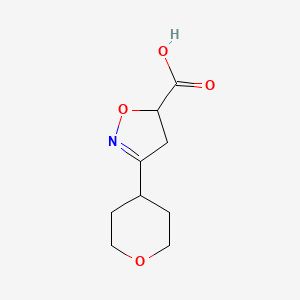

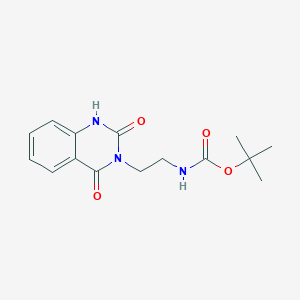
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)
